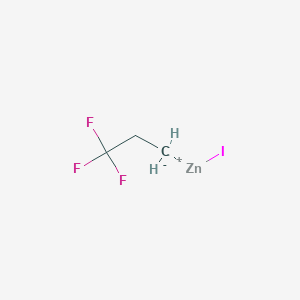
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF (TFZnI) is a chemical reagent used in a variety of scientific research applications. It is a colorless, low-toxicity, and relatively inexpensive compound. TFZnI is a useful reagent in organic synthesis due to its ability to selectively react with certain classes of substrates. It is also used in the study of organic and inorganic compounds, as well as catalysis and biochemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 3,3,3-(Trifluoropropyl)zinc iodide can be achieved through a Grignard reaction followed by transmetalation with zinc iodide.
Starting Materials
1-bromo-3,3,3-trifluoropropane, Magnesium, Iodine, THF
Reaction
Step 1: Preparation of Grignard reagent by adding magnesium turnings to 1-bromo-3,3,3-trifluoropropane in THF under an inert atmosphere., Step 2: Addition of iodine to the Grignard reagent to form the corresponding organoiodide., Step 3: Transmetalation of the organoiodide with zinc iodide to form 3,3,3-(Trifluoropropyl)zinc iodide., Step 4: Purification of the product by column chromatography or recrystallization.
Scientific Research Applications
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is widely used in the synthesis of organic compounds, including amines, alcohols, and heterocycles. It is also used in the synthesis of inorganic compounds, such as metal complexes, and in the study of catalysis and biochemistry. Additionally, 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is used as a reagent in the synthesis of polymers and as a catalyst in various reactions.
Mechanism Of Action
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF acts as a Lewis acid, donating a pair of electrons to the substrate. This creates a new bond between the substrate and the 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF, allowing the reaction to proceed.
Biochemical And Physiological Effects
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is generally considered to be a low-toxicity compound, with no known adverse effects on humans or animals. However, due to its relatively low-toxicity, it is important to take appropriate safety precautions when handling the compound.
Advantages And Limitations For Lab Experiments
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a relatively low-toxicity compound. Additionally, it is a highly selective reagent, allowing for the synthesis of a wide range of organic and inorganic compounds. However, it is important to note that 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is sensitive to moisture and oxygen, and should be stored in a dry and airtight container.
Future Directions
There are a number of potential future directions for the use of 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF in scientific research. It could be used to study the synthesis of new polymers, as well as the synthesis of new metal complexes. Additionally, it could be used to study the effects of catalysis on the synthesis of organic compounds, and the biochemical and physiological effects of new compounds. Finally, it could be used in the development of new drugs and therapies, as well as in the development of new materials.
properties
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3.HI.Zn/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJIVXJWFAOJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-(Trifluoropropyl)zinc iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)




![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)





